molecular formula C9H9F2N B11768694 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B11768694
M. Wt: 169.17 g/mol
InChI Key: PJJADJURZCRWDL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is a chemical compound with the molecular formula C9H9F2N. It is characterized by the presence of two fluorine atoms and an amine group attached to an indene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine typically involves the fluorination of an indene derivative followed by amination. One common method involves the reaction of 2,3-dihydro-1H-inden-5-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluoro-2,3-dihydro-1H-inden-5-one is then subjected to reductive amination using an amine source like ammonia or an amine derivative under reducing conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of fluorine atoms enhances its electron-withdrawing capability, making it particularly useful in applications requiring strong electron acceptors .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2,2-difluoro-1,3-dihydroinden-5-amine

InChI

InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2

InChI Key

PJJADJURZCRWDL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(F)F)C=C(C=C2)N

Origin of Product

United States

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